
3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an aldehyde and an N-hydroximidoyl chloride in the presence of a base such as triethylamine.
Introduction of Phenyl Group: The phenyl group can be introduced through a substitution reaction using a suitable phenylating agent.
Addition of Hydroxy and Dimethylaminopropyl Groups: The hydroxy and dimethylaminopropyl groups can be added through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: A compound with a similar dimethylaminopropyl group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another compound with a dimethylaminopropyl group, used as a crosslinking agent.
Uniqueness
3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride is unique due to its combination of the isoxazole ring with the phenyl, hydroxy, and dimethylaminopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
| 7041-77-2 | |
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
[3-hydroxy-3-(3-phenyl-1,2-oxazol-5-yl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H |
Clé InChI |
IZAHSHCAKIINTB-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCC(C1=CC(=NO1)C2=CC=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



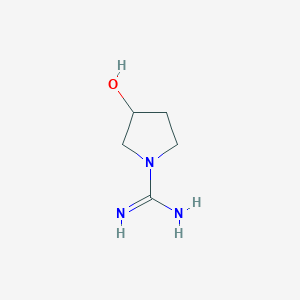
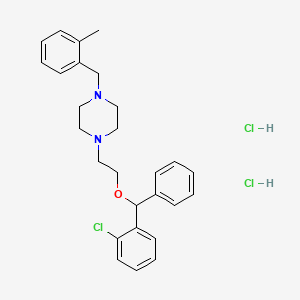
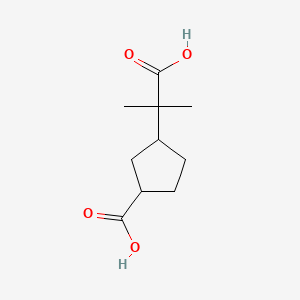
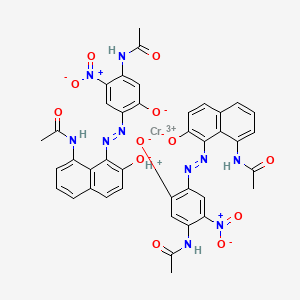
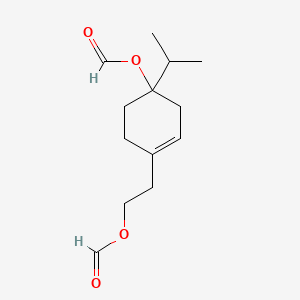
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
